1-Thiazol-4-YL-ethylamine dihydrochloride
Description
Evolution of Thiazole-Containing Compounds in Scientific Research
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. analis.com.mywikipedia.org For decades, this moiety has been a focal point for synthetic and biological chemists due to its distinct chemical and physical properties. nih.govmdpi.com The aromatic nature of the ring, resulting from the delocalization of pi (π) electrons, provides it with unique reactivity, making it a valuable synthon for generating novel chemical entities. nih.govmdpi.com
The significance of thiazoles in biological systems was first highlighted by the discovery of the thiazole ring as a core component of vitamin B1 (thiamine). nih.gov Since then, thiazole derivatives have been identified in a wide array of natural products and have become a "privileged scaffold" in drug discovery. fabad.org.tr Researchers have successfully modified the thiazole ring at various positions to produce compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. nih.govfabad.org.tr
The versatility of the thiazole nucleus is demonstrated by its presence in numerous FDA-approved drugs. fabad.org.tr Notable examples include the anticancer agents Dasatinib and Dabrafenib, the anti-HIV drug Ritonavir, and the foundational class of penicillin antibiotics. nih.govnih.gov The sustained interest in this area has led to the development of numerous synthetic methodologies, from the classical Hantzsch thiazole synthesis to more modern, environmentally benign approaches, ensuring a continuous supply of novel thiazole derivatives for scientific investigation. ingentaconnect.comresearchgate.netbepls.com
Importance of the 1-Thiazol-4-YL-ethylamine Moiety in Medicinal Chemistry Scaffolds
Within the broad class of thiazole derivatives, the 1-Thiazol-4-YL-ethylamine moiety serves as a particularly valuable scaffold for the construction of new therapeutic agents. chemimpex.com This specific structural unit is recognized as a key building block in pharmaceutical research, enabling the synthesis of complex molecules with diverse functionalities. chemimpex.com Its dihydrochloride (B599025) salt form is often utilized in research settings to enhance solubility, which is a critical factor for conducting biological assays and developing potential drug formulations. chemimpex.com
The strategic importance of this moiety lies in the precise spatial arrangement of the ethylamine (B1201723) group at the 4-position of the thiazole ring. This specific substitution pattern significantly influences the molecule's ability to interact with biological targets. Research in areas such as neuropharmacology and anti-inflammatory drug development has utilized this compound as a starting point or intermediate. chemimpex.com
For instance, studies on histamine (B1213489) H3 receptor antagonists have shown that the position of substituents on the thiazole ring is crucial for biological activity. In one study, a series of compounds based on a 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine core demonstrated significantly different potencies compared to their 1-[2-thiazol-5-yl] analogues. nih.gov This highlights that the placement of the ethylamine side chain at the C4 position directly impacts the pharmacological profile of the resulting molecule, making the 1-Thiazol-4-YL-ethylamine moiety a specific and important tool for medicinal chemists designing targeted therapies. nih.gov Its utility as a foundational structure continues to make it a key player in the advancement of chemical and pharmaceutical research. chemimpex.com
Chemical and Physical Properties of 1-Thiazol-4-YL-ethylamine Dihydrochloride
| Property | Value |
| IUPAC Name | 1-(1,3-thiazol-4-yl)ethanamine dihydrochloride |
| CAS Number | 1189878-73-6 |
| Molecular Formula | C5H8N2S·2HCl |
| Molecular Weight | 201.12 g/mol |
| Appearance | White to Off-white Solid |
| Purity | ≥ 95% |
Data sourced from multiple chemical suppliers. chemimpex.comsigmaaldrich.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAOWAORJKBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Thiazol 4 Yl Ethylamine Dihydrochloride and Its Derivatives
Asymmetric Synthesis and Enantioselective Approaches for Chiral Thiazol-4-YL-ethylamine Scaffolds
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The development of asymmetric and enantioselective methods to access chiral thiazol-4-yl-ethylamine scaffolds has therefore been an area of significant research interest.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, chiral imidazoline-phosphoric acid catalysts have been successfully employed in the synthesis of chiral benzothiazolines from fluoroalkyl ketones, achieving high yields and enantioselectivity. researchgate.net This approach, involving the intramolecular cyclization of carbonyl compounds and aminothiols, provides a pathway to cyclic N,S-ketals with tetrasubstituted chiral centers. researchgate.net Another strategy involves the use of MacMillan's imidazolidinone catalysts, which have been shown to accelerate enantioselective 1,3-dipolar cycloadditions, yielding highly functionalized heterocyclic scaffolds with excellent enantiomeric ratios at room temperature. nih.gov
In the context of natural product synthesis, asymmetric approaches have been crucial. The total synthesis of (-)-mycothiazole, a polyketide thiazole (B1198619), utilized a Nagao acetate (B1210297) aldol (B89426) reaction to construct the key chiral secondary alcohol, demonstrating a robust method for installing stereocenters in complex thiazole-containing molecules. nih.gov While not directly applied to 1-thiazol-4-yl-ethylamine, these methodologies highlight viable strategies, such as catalyst-controlled stereoselective additions and the use of chiral auxiliaries, that can be adapted to generate the desired chiral amine scaffold.
Table 1: Examples of Asymmetric Methodologies for Heterocyclic Scaffolds
| Methodology | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Aldol Reaction | Nagao's Chiral Auxiliary | Chiral Secondary Alcohol | Used in (-)-mycothiazole synthesis | nih.gov |
| Intramolecular Cyclization | Chiral Imidazoline-Phosphoric Acid | Chiral Benzothiazolines | High yield and enantioselectivity | researchgate.net |
| 1,3-Dipolar Cycloaddition | MacMillan's Catalyst | Functionalized 4-Isoxazolines | Rapid reaction at room temperature | nih.gov |
Novel Synthetic Routes for the Thiazol-4-YL-ethylamine Core
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). nih.govorganic-chemistry.orgresearchgate.net This reaction provides a direct route to 2-aminothiazole (B372263) derivatives. organic-chemistry.orgresearchgate.net
Modern modifications have sought to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. One significant advancement is the development of one-pot, multi-component procedures. These reactions combine multiple steps without the need for isolating intermediates, thereby saving time and resources. nih.govasianpubs.org For example, a three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can be catalyzed by silica-supported tungstosilisic acid to produce substituted Hantzsch thiazole derivatives in high yields. nih.gov This method can be performed under conventional heating or using ultrasonic irradiation. nih.gov
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method involves the reaction of a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate (B1228247) under mild conditions to afford thiazole derivatives in yields up to 94%. nih.gov The enzyme demonstrates broad substrate tolerance and provides a green alternative to traditional chemical catalysis. nih.gov The proposed mechanism involves the enzyme-catalyzed reaction of an N-benzoylthiourea derivative with the acetylenedicarboxylate. nih.gov
One-pot multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity from simple starting materials in a single step. researchgate.netmdpi.com A domino synthesis of 4-aminothiazole-2(3H)-thiones has been reported from the reaction of 2-aryl-2-bromoacetonitriles, carbon disulfide, and primary amines. researchgate.net Similarly, pyrazolo-thiazolo-pyridine conjugates have been synthesized via a multicomponent condensation, showcasing the power of these methods to rapidly generate complex heterocyclic systems. mdpi.com
The application of green chemistry principles to thiazole synthesis aims to reduce environmental impact by minimizing waste and using less hazardous substances. researchgate.netnih.gov Microwave irradiation has emerged as a key technology in this area, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.govresearchgate.netresearchgate.net The microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, for example, proceeds in much shorter times and with higher yields than the corresponding reaction under reflux conditions. nih.gov
Green chemistry protocols also focus on the use of environmentally benign solvents. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used as sustainable media for the Hantzsch synthesis of ferrocene-based thiazole derivatives. nih.gov Water has also been employed as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com Catalyst-free approaches, such as the reaction of α-diazoketones and thiourea in PEG-400, further enhance the green credentials of thiazole synthesis. bepls.com
Table 2: Comparison of Synthetic Protocols for Thiazole Core
| Protocol | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Modified Hantzsch Synthesis | α-haloketone, thiourea, aldehyde, SiW/SiO₂ catalyst | One-pot, high yield (79-90%) | nih.gov |
| Chemoenzymatic Synthesis | Amine, benzoyl isothiocyanate, acetylenedicarboxylate, Trypsin catalyst | Mild conditions, high yield (up to 94%) | nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction time, improved yields | nih.govresearchgate.netresearchgate.net |
| Green Chemistry Synthesis | Deep eutectic solvents (e.g., ChCl/Gly) or water | Environmentally benign, sustainable | nih.govbepls.com |
Derivatization Strategies for 1-Thiazol-4-YL-ethylamine Dihydrochloride (B599025)
The primary ethylamine (B1201723) group of 1-Thiazol-4-YL-ethylamine is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and biological properties. Acylation and amidation are among the most common and versatile transformations for primary amines.
Amidation involves the formation of an amide bond between the amine and a carboxylic acid. This reaction typically requires the activation of the carboxylic acid using a coupling agent. A wide range of reagents has been developed for this purpose. For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com Another approach utilizes titanium tetrafluoride (TiF₄) as a catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net This method is effective for both aromatic and aliphatic substrates. researchgate.net
Alternatively, the amine can be acylated using more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. These reactions often proceed rapidly, sometimes in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. researchgate.net These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring, a key component of 1-Thiazol-4-YL-ethylamine, possesses a degree of aromaticity that influences its reactivity. researchgate.net While the ring as a whole is electron-rich due to the lone pairs on the sulfur and nitrogen atoms, the electronegativity of the heteroatoms creates a dipole moment and renders certain positions susceptible to attack. The C2 position is the most electron-deficient and, therefore, the most vulnerable to nucleophilic attack. pharmaguideline.com However, for a nucleophilic substitution reaction to occur, either a strong nucleophile or activation of the ring is typically necessary. pharmaguideline.com
One common strategy to facilitate nucleophilic substitution is the introduction of a good leaving group, such as a halogen, onto the thiazole ring. The halogen atom can then be displaced by a variety of nucleophiles. pharmaguideline.com Another method for activating the ring is the quaternization of the ring nitrogen by N-alkylation. This process increases the acidity of the C2-hydrogen, making deprotonation easier and subsequent reactions with electrophiles possible, but it also further activates the ring towards nucleophilic attack. pharmaguideline.com
The general mechanism for nucleophilic aromatic substitution (SNAr) on a halogen-substituted thiazole involves the addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized. The subsequent departure of the leaving group restores the aromaticity of the thiazole ring. The rate of these reactions is influenced by the nature of the solvent, the nucleophile, and the presence of any activating or deactivating groups on the thiazole ring.
Coupling Reactions for Extended Molecular Architectures
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiazole rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct extended and complex molecular architectures. These reactions typically involve the use of a palladium or nickel catalyst to couple a thiazole derivative (often halogenated or converted to an organometallic reagent) with a suitable coupling partner.
Several key cross-coupling reactions are frequently employed for the derivatization of thiazoles:
Suzuki-Miyaura Coupling: This reaction couples a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst and a base.
Stille Coupling: In this reaction, a thiazole stannane (B1208499) (organotin compound) is coupled with an aryl or alkyl halide, catalyzed by palladium. researchgate.net
Negishi Coupling: This method involves the reaction of a thiazole organozinc reagent with an aryl or alkyl halide, typically catalyzed by palladium or nickel. thieme-connect.com
Sonogashira Coupling: Used to introduce alkynyl groups, this reaction couples a terminal alkyne with a halo-thiazole using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net
These reactions exhibit a high degree of functional group tolerance and are often regioselective. For instance, in 2,4-dibromothiazole, cross-coupling reactions can be directed to occur preferentially at the more electron-deficient C2 position. researchgate.netthieme-connect.com This regioselectivity allows for sequential, controlled functionalization at different positions on the thiazole ring, providing access to a wide array of complex 2,4-disubstituted thiazoles. researchgate.netthieme-connect.com
| Reaction | Thiazole Reagent | Coupling Partner | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Thiazole Boronic Acid/Ester | Aryl/Alkyl Halide | Pd(0)/Pd(II) + Base |
| Stille | Thiazole Stannane | Aryl/Alkyl Halide | Pd(0)/Pd(II) |
| Negishi | Thiazole Organozinc | Aryl/Alkyl Halide | Pd(0)/Ni(II) |
| Sonogashira | Halo-thiazole | Terminal Alkyne | Pd(0) + Cu(I) + Base |
Oxidation and Reduction of Thiazole-Containing Moieties
The thiazole ring generally exhibits considerable resistance to both oxidation and reduction reactions. slideshare.net This stability is a consequence of its aromatic character. However, under specific and sometimes harsh conditions, the ring can be induced to react.
Oxidation: The thiazole ring is resistant to oxidation by reagents like nitric acid. slideshare.net Strong oxidizing agents, such as potassium permanganate, can lead to the cleavage and opening of the ring. slideshare.net A more controlled oxidation can be achieved at the ring's nitrogen atom using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid to yield the corresponding aromatic thiazole N-oxide. wikipedia.org This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. wikipedia.org Oxidation can also occur at the sulfur atom, but this typically leads to non-aromatic sulfoxide (B87167) or sulfone products. wikipedia.org
Reduction: The thiazole ring is stable against many reducing agents, including catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com However, forceful reduction using Raney nickel can cause desulfurization and subsequent degradation or cleavage of the ring. pharmaguideline.comslideshare.net A different reductive pathway involves initial N-methylation of the thiazole, which activates the ring. The resulting thiazolium salt can then be reduced with sodium borohydride, followed by hydrolysis, to convert the thiazole moiety into a formyl group (an aldehyde). wikipedia.org
Industrial Scale-Up and Process Optimization for 1-Thiazol-4-YL-ethylamine Dihydrochloride Production
The transition from laboratory-scale synthesis to industrial production of a pharmaceutical intermediate like this compound requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. researchgate.netbepls.com The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a traditional and common method for creating the thiazole core and serves as a basis for many industrial processes. bepls.com
Key parameters that must be optimized for large-scale production include:
Solvent and Catalyst Selection: The choice of solvent is critical, impacting reaction rates, solubility of reactants and products, and ease of work-up. nih.gov Environmentally benign solvents ("green" chemistry) are increasingly preferred. bepls.com Catalyst selection and loading are optimized to maximize yield and turnover number while minimizing cost and potential product contamination. researchgate.net
Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled. Exothermic reactions may require specialized cooling systems to maintain a safe and optimal temperature range. google.com The goal is to achieve the highest possible conversion in the shortest time to maximize reactor throughput. nih.gov
Reagent Stoichiometry: The molar ratios of reactants are fine-tuned to drive the reaction to completion and minimize the formation of byproducts, which can complicate purification.
Work-up and Purification: Industrial processes prioritize simple and scalable purification methods. This often involves filtration to remove solids, followed by crystallization of the final product. google.com Recrystallization from an appropriate solvent system is a common final step to achieve the high purity required for pharmaceutical intermediates.
Process Safety: A thorough hazard analysis is conducted to identify and mitigate potential risks associated with reagents, intermediates, and reaction conditions on a large scale.
| Parameter | Considerations for Optimization |
|---|---|
| Solvent | Solubility, reaction rate, boiling point, cost, safety, environmental impact (green chemistry). bepls.comnih.gov |
| Catalyst | Activity (turnover number), selectivity, cost, ease of removal, stability. researchgate.net |
| Temperature | Reaction kinetics vs. byproduct formation, energy consumption, safety (control of exotherms). nih.gov |
| Reaction Time | Maximizing conversion and throughput while minimizing degradation and side reactions. nih.gov |
| Purification | Scalability (e.g., filtration, crystallization vs. chromatography), solvent usage, yield loss, final purity. google.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Thiazol 4 Yl Ethylamine Dihydrochloride Derivatives
Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, offers multiple positions (C2 and C5) for substitution, which can significantly influence the compound's interaction with biological targets.
The introduction of various substituents on the thiazole ring of 1-Thiazol-4-YL-ethylamine derivatives has been shown to modulate their biological activity. SAR studies on related thiazole compounds have demonstrated that the nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—plays a crucial role. mdpi.combiointerfaceresearch.com For instance, in various series of thiazole derivatives, the presence of small, lipophilic groups at the C2 position can enhance activity, potentially by improving membrane permeability or fitting into a hydrophobic pocket of a target protein.
Conversely, substitutions at the C5 position have also been explored. The addition of aromatic or heteroaromatic rings at this position can lead to compounds with altered pharmacological profiles. The electronic properties of these substituents are also critical; electron-withdrawing groups like halogens (e.g., chlorine, fluorine) can impact the pKa of the thiazole ring and its ability to form hydrogen bonds, thereby affecting target binding. mdpi.com
Below is an illustrative data table summarizing the hypothetical impact of C2 and C5 substituents on the biological activity of 1-Thiazol-4-YL-ethylamine analogs, based on general SAR principles for thiazole derivatives.
| Compound ID | C2-Substituent | C5-Substituent | Relative Activity (%) |
| A-1 | -H | -H | 25 |
| A-2 | -CH3 | -H | 45 |
| A-3 | -Cl | -H | 60 |
| A-4 | -H | -Br | 55 |
| A-5 | -CH3 | -Br | 75 |
This table is for illustrative purposes and represents generalized trends observed in broader thiazole SAR studies.
Influence of Aminoethyl Side Chain Modifications on Biological Potency
The aminoethyl side chain at the C4 position of the thiazole ring is another critical determinant of biological activity. Modifications to this chain can affect the compound's polarity, basicity, and spatial arrangement, all of which are vital for interactions with biological macromolecules.
Key modifications include alterations to the length of the alkyl chain, substitution on the amino group, and the introduction of chirality. For example, extending the ethylamine (B1201723) chain to a propylamine (B44156) or butylamine (B146782) chain can alter the compound's ability to reach and bind to a target site. N-alkylation or N-acylation of the primary amine can change the hydrogen bonding capacity and lipophilicity of the molecule.
Furthermore, the stereochemistry of the chiral center on the ethylamine side chain can be a deciding factor in biological potency. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it may have a more favorable three-dimensional fit with the chiral binding site of a receptor or enzyme.
The following interactive table illustrates the potential effects of modifying the aminoethyl side chain on the biological potency of 1-Thiazol-4-YL-ethylamine derivatives.
| Compound ID | Side Chain Modification | Chirality | Relative Potency |
| B-1 | -CH(NH2)CH3 | Racemic | 1.0 |
| B-2 | -CH(NH2)CH3 | (S)-enantiomer | 2.5 |
| B-3 | -CH(NH2)CH3 | (R)-enantiomer | 0.8 |
| B-4 | -CH(NHCH3)CH3 | Racemic | 1.8 |
| B-5 | -CH2CH2CH2NH2 | N/A | 0.5 |
This table is a hypothetical representation of SAR trends for the aminoethyl side chain based on general medicinal chemistry principles.
Correlation of Molecular Descriptors with Activity Profiles
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating physicochemical properties, known as molecular descriptors, with the observed activity. For 1-Thiazol-4-YL-ethylamine derivatives, several key descriptors are often considered.
Lipophilicity (logP): This descriptor measures the compound's solubility in a nonpolar solvent relative to a polar one. It is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logP value is often sought, as very high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity may hinder membrane permeation.
Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Molecular Weight (MW): The size of the molecule can influence its diffusion and binding characteristics.
Electronic Descriptors: Parameters such as Hammett constants (σ) can quantify the electron-donating or electron-withdrawing nature of substituents, which can be correlated with binding affinity.
A typical QSAR equation might take the form: log(1/C) = alogP - b(logP)^2 + cPSA + dσ + e where 'C' is the concentration required to produce a certain biological effect, and 'a', 'b', 'c', 'd', and 'e' are constants determined by regression analysis.
| Descriptor | General Influence on Activity |
| Lipophilicity (logP) | Parabolic relationship often observed; optimal range for activity. |
| Polar Surface Area (PSA) | Generally, lower PSA is associated with better cell permeability. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with target binding sites. |
| Molecular Refractivity | Relates to the volume of the molecule and its polarizability. |
Computational Approaches in SAR/QSAR Modeling for 1-Thiazol-4-YL-ethylamine Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into SAR and guiding the design of new compounds. nih.gov For derivatives of 1-Thiazol-4-YL-ethylamine, various computational methods can be employed.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can help to visualize the binding mode of 1-Thiazol-4-YL-ethylamine derivatives and explain how different substituents affect binding affinity. By understanding these interactions, new analogs with improved binding can be designed.
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond traditional QSAR by considering the three-dimensional properties of molecules. nih.gov These methods generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. This provides a detailed 3D-SAR that is highly valuable for lead optimization.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. Pharmacophore models for 1-Thiazol-4-YL-ethylamine derivatives can be developed based on a set of active compounds and used to screen virtual libraries for new potential hits.
Quantum Mechanical Calculations: These methods can be used to calculate electronic properties of the molecules, such as charge distributions and orbital energies, which can be used as descriptors in QSAR models to provide a more fundamental understanding of the electronic requirements for activity.
These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the process of identifying novel and potent derivatives of 1-Thiazol-4-YL-ethylamine.
Mechanistic Investigations of Biological Interactions of 1 Thiazol 4 Yl Ethylamine Dihydrochloride and Its Analogues
Enzyme Inhibition and Modulation Studies
The thiazole (B1198619) moiety is a key pharmacophore in a multitude of biologically active compounds, conferring upon them the ability to interact with and modulate the activity of a diverse range of enzymes. This section delves into the specific inhibitory mechanisms of 1-Thiazol-4-YL-ethylamine analogues against several classes of enzymes.
Analogues of 1-Thiazol-4-YL-ethylamine have been investigated as inhibitors of kinesin motor proteins, such as the human kinesin Eg5 and HSET (KIFC1). For instance, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has been identified as an ATP-competitive inhibitor of HSET with nanomolar biochemical potency. These inhibitors have demonstrated high selectivity against other mitotic kinesins like Eg5. The induction of a multipolar phenotype in centrosome-amplified human cancer cells treated with these thiazole-based inhibitors underscores their mechanism of action in disrupting mitotic spindle formation.
Thiazole-containing compounds have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. A series of novel thiazolylhydrazone derivatives have demonstrated significant inhibitory activity against AChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, compound 2i from one study was identified as the most active agent, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil. nih.gov Kinetic studies of these analogues, such as compounds 3a , 3c , and 3i , have revealed insights into their mechanism of inhibition. nih.gov Molecular docking studies further suggest that these compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov
| Compound | IC50 (µM) for AChE |
|---|---|
| 2a | 0.063 ± 0.003 |
| 2b | 0.056 ± 0.002 |
| 2e | 0.040 ± 0.001 |
| 2g | 0.031 ± 0.001 |
| 2i | 0.028 ± 0.001 |
| Donepezil (Reference) | 0.021 ± 0.001 |
The thiazole scaffold is a prevalent feature in the design of potent kinase inhibitors. Analogues of 1-Thiazol-4-YL-ethylamine have been developed as inhibitors of key kinases implicated in cancer, such as c-Met and Cyclin-Dependent Kinase 9 (CDK9).
Thiazole and thiadiazole carboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. nih.govtandfonline.comtandfonline.com One promising compound, 51am , demonstrated potent inhibition in both biochemical and cellular assays and was also effective against several c-Met mutants. nih.gov Mechanistic studies revealed that this compound inhibits c-Met phosphorylation and induces cell cycle arrest and apoptosis. nih.govtandfonline.comtandfonline.com
In the context of CDK9, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors. nih.gov One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. nih.gov X-ray crystal structures of these inhibitors bound to CDK9 reveal that they adopt a similar binding mode within the ATP binding site, forming hydrogen bonds with the kinase hinge region. nih.gov
| Compound | Target Kinase | IC50 |
|---|---|---|
| 51am | c-Met | Not specified in abstract |
| 12u | CDK9 | 7 nM |
| Compound 1d | CDK9 | 0.18 µM |
Analogues bearing the thiazole structural motif have also been explored as inhibitors of phosphatases, such as the Cell Division Cycle 25A (CDC25A) phosphatase. The CDC25 family of phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to various cancers. mdpi.comnih.gov The regulation of CDC25A activity is essential for controlling cell cycle progression and maintaining genomic integrity. nih.gov While direct inhibitory data for 1-Thiazol-4-YL-ethylamine dihydrochloride (B599025) on CDC25A is not available, the study of related heterocyclic compounds provides insights into potential mechanisms. The stability of CDC25A is regulated by phosphorylation, with cyclin B-Cdk1-mediated phosphorylation leading to its stabilization during mitosis. embopress.org
The thiazole nucleus is a valuable scaffold in the development of antimicrobial agents that target essential microbial enzymes.
Thiazole derivatives have been identified as inhibitors of MurB, a bacterial enzyme involved in the biosynthesis of peptidoglycan. nih.gov A thiazol-4(5H)-one derivative, 6d , exhibited potent antibacterial activity and was found to inhibit the MurB enzyme with an IC50 of 8.1 μM. nih.gov Molecular docking studies suggest that these compounds bind within the active site of the E. coli MurB enzyme. nih.gov
Furthermore, thiazole-containing compounds have been investigated as inhibitors of 14α-lanosterol demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Azole antifungals are known to inhibit fungal CYP51, leading to the disruption of the fungal cell membrane. nih.gov Docking studies with novel heteroaryl(aryl) thiazole derivatives predict that their antifungal activity likely stems from the inhibition of 14α-lanosterol demethylase. nih.gov
Receptor Binding and Ligand-Receptor Complex Characterization
The structural features of 1-Thiazol-4-YL-ethylamine suggest its potential to interact with various receptors. Studies on its analogues have provided valuable information on their receptor binding profiles and the nature of the ligand-receptor complexes.
N-(thiazol-2-yl)-benzamide analogues have been identified as a novel class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov One such analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a, TTFB) , was found to be a potent and selective ZAC antagonist, acting as a negative allosteric modulator. nih.gov This compound targets the transmembrane and/or intracellular domains of the receptor. nih.gov
Additionally, the structural similarity of 1-Thiazol-4-YL-ethylamine to histamine (B1213489) has prompted investigations into the interaction of its analogues with histamine receptors. The development of rigid histamine analogues, such as 2-(1H-imidazol-4-yl)cyclopropylamine , has been instrumental in defining the pharmacophore of the H3 receptor. vu.nl The stereoselectivity of the H3 receptor was confirmed through the evaluation of enantiopure products of this cyclopropylamine (B47189) analogue. vu.nl
| Compound | IC50 at ZAC |
|---|---|
| 2b | 1-3 µM |
| 4c | 1-3 µM |
| 5a (TTFB) | 1-3 µM |
Modulation of Intracellular Signaling Pathways by Thiazol-4-YL-ethylamine Derivatives
Thiazole derivatives have been shown to exert significant effects on various intracellular signaling pathways, playing a crucial role in the regulation of cell fate and function.
A substantial body of research has demonstrated the potent anti-proliferative and pro-apoptotic effects of various thiazole derivatives across a range of human cancer cell lines. nih.govrsc.org These compounds can influence the cell cycle and trigger programmed cell death through multiple mechanisms.
Thiazole-based compounds have been observed to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells. nih.gov This arrest is frequently associated with the disruption of microtubule dynamics, a mechanism employed by several successful anticancer agents. For instance, certain N,4-diaryl-1,3-thiazole-2-amines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov
The induction of apoptosis by thiazole derivatives often involves the modulation of key regulatory proteins. Studies on various aminothiazole analogues have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway is often initiated by cellular stress and involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9. nih.gov Some thiazole derivatives have demonstrated the ability to activate these caspase cascades, leading to the execution of apoptosis. nih.gov
Furthermore, some thiazole-containing compounds have been found to inhibit signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. lp.edu.ua By inhibiting key kinases in this pathway, these compounds can effectively suppress tumor growth. The cytotoxic effects of various 2-aminothiazole (B372263) derivatives have been documented in numerous cancer cell lines, including those of the lung, breast, colon, and central nervous system. nih.gov
Table 1: Cytotoxic Activity of Selected Thiazole Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivative | 46b | A549 (Lung) | 0.16 ± 0.06 | nih.gov |
| 2-Aminothiazole Derivative | 46b | HepG2 (Liver) | 0.13 ± 0.05 | nih.gov |
| Thiazole-Amino Acid Hybrid | Compound 5a (with L-phenylalanine) | MCF-7 (Breast) | 8.07 | researchgate.net |
| Thiazole-Based Stilbene Analogue | Compound 11 | HCT116 (Colon) | 0.62 | mdpi.com |
| 1,3-Thiazole Phthalimide Derivative | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |
| N,4-diaryl-1,3-thiazole-2-amine | 10s | SGC-7901 (Gastric) | Not specified, but potent | nih.gov |
The interaction of thiazole derivatives with ion channels is an emerging area of research. While data specifically on 1-Thiazol-4-YL-ethylamine dihydrochloride is scarce, studies on related structures, particularly benzothiazoles, suggest a potential for ion channel modulation.
Voltage-gated sodium (Nav) channels are critical for the generation and propagation of action potentials in excitable cells. Certain benzothiazolamines, such as riluzole, are known blockers of Nav channels. nih.gov Riluzole exhibits a voltage-dependent inhibition, preferentially binding to the inactivated state of the channel. nih.gov This action is thought to contribute to its neuroprotective effects. The ability of such compounds to modulate Nav channels suggests that other thiazole-containing molecules, including thiazol-4-yl-ethylamine derivatives, may also possess similar activities. nih.gov
Additionally, some thiazole analogues have been investigated for their effects on other types of ion channels. For example, a study on N-(thiazol-2-yl)-benzamide analogues identified them as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds were found to act as negative allosteric modulators of ZAC. nih.gov While structurally distinct from 1-Thiazol-4-YL-ethylamine, this finding highlights the potential for the thiazole scaffold to interact with a variety of ion channels. The specific effects of 1-Thiazol-4-YL-ethylamine and its close analogues on different ion channels, such as potassium and calcium channels, remain an area for future investigation.
Advanced Analytical and Spectroscopic Characterization of 1 Thiazol 4 Yl Ethylamine Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 1-Thiazol-4-YL-ethylamine dihydrochloride (B599025). While specific spectral data for this compound are not widely published, expected chemical shifts can be predicted based on the analysis of similar thiazole (B1198619) derivatives and substituted ethylamines. nanobioletters.comnih.govnih.gov
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the thiazole ring and the ethylamine (B1201723) side chain. The thiazole ring protons are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The protons of the ethylamine side chain—the methine (CH) and methyl (CH₃) groups—would likely appear more upfield. The methine proton, being adjacent to the chiral center and the amino group, would likely present as a quartet, while the methyl protons would appear as a doublet due to coupling with the methine proton.
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbon atoms of the thiazole ring are expected to resonate in the downfield region, typically between 100 and 170 ppm. nanobioletters.com The C-2 and C-4 carbons of the thiazole ring are particularly sensitive to substitution effects. The carbons of the ethylamine side chain would appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Thiazol-4-YL-ethylamine Dihydrochloride
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-H2 | 8.5 - 9.0 | 150 - 155 |
| Thiazole-H5 | 7.0 - 7.5 | 110 - 120 |
| Ethylamine-CH | 4.0 - 4.5 | 45 - 55 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Nitrogen-14 (¹⁴N) NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms within the this compound molecule. The thiazole ring contains one nitrogen atom, and the ethylamine side chain contains another in the form of an ammonium (B1175870) group in the dihydrochloride salt. These two nitrogen atoms are in distinct chemical environments and would therefore be expected to have different ¹⁴N NMR chemical shifts. However, ¹⁴N NMR is often complicated by broad signals due to the quadrupolar nature of the ¹⁴N nucleus, which can make interpretation challenging. Despite these challenges, ¹⁴N NMR could potentially be used to confirm the presence of the two distinct nitrogen environments in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the thiazole ring and the ethylamine side chain. The thiazole ring would exhibit C=N and C=C stretching vibrations, typically in the 1500-1650 cm⁻¹ region. mdpi.com C-H stretching vibrations of the thiazole ring would be observed around 3100 cm⁻¹. mdpi.com The C-S stretching vibration is expected to appear in the 600-800 cm⁻¹ range. researchgate.net
The ethylamine side chain, as a dihydrochloride salt, will exist as an ammonium group (-NH₃⁺). This would give rise to N-H stretching bands in the region of 3000-3300 cm⁻¹ and N-H bending vibrations around 1500-1600 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group would also be present.
Table 2: Expected Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₃⁺ | N-H Stretch | 3000 - 3300 |
| Aromatic C-H | C-H Stretch | ~3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| C=N / C=C (Thiazole) | Ring Stretch | 1500 - 1650 |
| -NH₃⁺ | N-H Bend | 1500 - 1600 |
| Aliphatic C-H | C-H Bend | 1350 - 1470 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight of the free base is 128.19 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) corresponding to the free base would be expected.
The fragmentation pattern would likely involve cleavage of the ethylamine side chain and fragmentation of the thiazole ring. A common fragmentation pathway for ethylamines is the loss of a methyl radical to form an iminium ion. Cleavage of the bond between the thiazole ring and the ethylamine side chain would also be a likely fragmentation route. The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). rsc.orgresearchgate.net Analysis of these fragment ions can help to confirm the structure of the parent molecule.
Chromatographic Techniques for Purity Assessment and Separation of Enantiomers (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of pharmaceutical compounds. For chiral molecules like 1-Thiazol-4-YL-ethylamine, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is the gold standard for separating and quantifying these enantiomers. mdpi.com
The separation of enantiomers is crucial as they can have different pharmacological and toxicological properties. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of a wide range of chiral amines. mdpi.com
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation (resolution) between the two enantiomers. This technique is not only vital for determining the enantiomeric purity of the final product but also for monitoring stereoselective syntheses and for stability studies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminothiazole (B372263) |
| Hydrogen cyanide |
Computational Chemistry and Molecular Modeling Studies of 1 Thiazol 4 Yl Ethylamine Dihydrochloride
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Thiazol-4-YL-ethylamine dihydrochloride (B599025), DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.
These calculations can predict key structural parameters such as bond lengths and bond angles. researchgate.net Furthermore, DFT is used to compute electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Other calculated properties include the net charge distribution on each atom, which helps in identifying electrophilic and nucleophilic sites, and the dipole moment, which influences the molecule's solubility and how it interacts with its environment. researchgate.net Theoretical calculations for related thiazole (B1198619) derivatives, using methods like B3LYP with a 6-311G (d,p) basis set, have been performed to compute optimized geometrical structures and electronic properties. researchgate.net
Table 1: Representative Electronic Properties of Thiazole Derivatives from DFT Calculations This table presents data for thiazole and methyl-substituted thiazoles to illustrate the outputs of DFT calculations, as specific data for 1-Thiazol-4-YL-ethylamine dihydrochloride is not publicly available.
Data sourced from a study on thiazole and its methyl derivatives. researchgate.net
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of this compound to various biological targets.
The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Studies on various thiazole derivatives have demonstrated their potential to bind to a wide range of protein targets. For instance, different thiazole-based compounds have been docked against pathogen proteins, tubulin (targeting the colchicine (B1669291) binding site), and cyclin-dependent kinases (CDK2/4/6) to explore their potential as antimicrobial or anticancer agents. nih.govnih.govnih.govnih.gov For this compound, docking studies would be essential to screen for potential protein targets and to understand the structural basis of its activity. nih.gov
Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this interaction and the conformational changes that may occur in both the ligand and the protein.
An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For the this compound-protein complex, this would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its evolution over nanoseconds or longer.
Table 3: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis
Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions involved in the synthesis of molecules like this compound. The Hantzsch thiazole synthesis is a classic method for creating the thiazole ring, involving the reaction of an α-haloketone with a thioamide. researchgate.net
Theoretical studies can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for the reaction. This profile helps in identifying the rate-determining step and understanding the factors that influence the reaction's yield and selectivity.
Preclinical Pharmacological Research Directions and Biological Applications
Antimicrobial Activity Investigations
Thiazole (B1198619) derivatives have been widely explored for their potential to combat microbial infections, demonstrating a range of activities against bacteria and fungi. The thiazole ring is a key component of several clinically used antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the potential of thiazole-containing compounds as antibacterial agents. Research has demonstrated that certain thiazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins showed marked microbiological activity, with effectiveness varying based on substitution at the 2-position of the thiazole ring. One derivative, LY215226, exhibited potent activity against a panel of bacteria, including S. aureus (Gram-positive) and E. coli (Gram-negative). researchgate.net
The antibacterial activity of newly synthesized thiazole derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. In one study, the antibacterial activity of heteroaryl(aryl) thiazole derivatives was found to be moderate to good, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov The structure-activity relationship in this study revealed that the nature of substituents on the thiazole ring significantly influences the antibacterial potency. nih.gov
Table 1: Examples of Antibacterial Activity of Thiazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | S. aureus | 0.25 | researchgate.net |
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | S. pneumoniae | 0.008 | researchgate.net |
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | H. influenzae | 0.008 | researchgate.net |
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | E. coli | 0.25 | researchgate.net |
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | K. pneumoniae | 0.008 | researchgate.net |
| 3-Thiazol-4-yl-carba-1-dethiacephalosporin (LY215226) | E. cloacae | 0.5 | researchgate.net |
| Heteroaryl(aryl) Thiazole Derivative (Compound 4) | E. coli | 170 | nih.gov |
| Heteroaryl(aryl) Thiazole Derivative (Compound 9) | B. cereus | - | nih.gov |
| Heteroaryl(aryl) Thiazole Derivative (Compound 9) | S. Typhimurium | - | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
Antifungal Properties
The investigation of thiazole derivatives has also extended to their potential as antifungal agents. Certain newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong activity against Candida albicans, a common fungal pathogen, with MIC values as low as 0.015–3.91 µg/mL. nih.gov The lipophilicity of these derivatives appears to be related to their high antifungal activity. nih.gov
Further research into 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives showed promising antifungal activity against Aspergillus niger, with MIC values in the range of 31.25-62.5 µg/mL. researchgate.net These findings suggest that the thiazole scaffold can be a valuable template for the development of new antifungal compounds.
Anti-Tubercular Research
The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents, and thiazole derivatives have emerged as a promising area of research. nih.gov Thiazolidin-4-one derivatives, which contain a thiazole-related ring system, have shown significant potential. Some of these compounds have exhibited potent activity against Mycobacterium tuberculosis H37Rv, with MIC values comparable or even superior to existing first-line drugs like streptomycin (B1217042) and pyrazinamide. mdpi.com For example, one thiazolidin-4-one based derivative containing a thiazole moiety demonstrated an MIC of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of key mycobacterial enzymes. nih.gov
Anticancer and Antitumor Potential in Preclinical Models
In addition to their antimicrobial properties, thiazole-containing compounds have been extensively investigated for their potential as anticancer agents. The thiazole ring is present in several approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib. mdpi.com
In Vitro Cytotoxic Effects on Cancer Cell Lines
A significant body of preclinical cancer research on thiazole derivatives involves evaluating their cytotoxic effects on various cancer cell lines. For example, a series of novel pyridopyrimidinone-thiazole hybrids were synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. mdpi.com The results indicated that compounds with specific substitutions, such as phenyl and 4-chlorophenyl groups, showed the highest cytotoxic activity. mdpi.com
In another study, novel thiazole derivatives were evaluated for their growth inhibition activity against HCT-116 (colon cancer) cell lines. nih.gov Certain compounds exhibited potent activity, with IC50 values in the low micromolar range, comparable to the reference drug cisplatin. nih.gov The cytotoxic effects of these compounds are often assessed using assays like the MTT assay, which measures cell viability.
Table 2: Examples of In Vitro Cytotoxicity of Thiazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridopyrimidinone-thiazole hybrid (Compound K5) | MCF-7 (Breast) | 119 | mdpi.com |
| Pyridopyrimidinone-thiazole hybrid (Compound K5) | HeLa (Cervical) | 15 | mdpi.com |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (Compound 4c) | HCT-116 (Colon) | 3.80 | nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (Compound 4d) | HCT-116 (Colon) | 3.65 | nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (Compound 8c) | HCT-116 (Colon) | 3.16 | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast) | 2.57 | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG2 (Liver) | 7.26 | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
Mechanisms of Action in Preclinical Cancer Models
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into thiazole derivatives has suggested several potential mechanisms through which they exert their anticancer effects. One proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on certain thiazole scaffolds have indicated that their anticancer action in HCT-116 cells was mediated through the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov
Another area of investigation is the inhibition of specific enzymes that are critical for cancer cell growth and survival. For instance, some thiazole derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.gov The inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and leads to mitotic arrest, is another mechanism associated with certain thiazolidinone derivatives.
Neuroprotective Effects and Related Targets
While direct studies on the neuroprotective effects of 1-Thiazol-4-YL-ethylamine dihydrochloride (B599025) are not extensively documented, the therapeutic potential of the broader thiazole chemical class in neurodegenerative diseases is an active area of research. researchgate.netmdpi.com Investigations into related compounds suggest several plausible mechanisms and targets that could be explored.
Thiazole derivatives have been identified as promising agents for conditions like Alzheimer's and Parkinson's diseases. researchgate.netnih.gov The neuroprotective activity of these compounds is often attributed to their ability to modulate multiple targets involved in the pathophysiology of these diseases. Key enzymatic targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs). mdpi.combilecik.edu.tr For instance, certain novel thiazole-piperazine hybrids have demonstrated significant inhibitory activity against the AChE enzyme. researchgate.net Furthermore, some thiazole derivatives have been investigated as inhibitors of beta-secretase 1 (BACE-1), an enzyme crucial in the formation of amyloid-beta plaques in Alzheimer's disease. nih.gov
Given that 1-Thiazol-4-YL-ethylamine is structurally a non-imidazole analogue of histamine (B1213489), its activity as a histamine H3 receptor (H3R) antagonist represents another important avenue for neuroprotection. H3R antagonists are known to enhance the release of several key neurotransmitters in the central nervous system, including acetylcholine (B1216132) and histamine. frontiersin.orgwikipedia.org This modulation of neurotransmission is considered beneficial for treating cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. wikipedia.orgpatsnap.com Preclinical studies with other H3R antagonists have shown they can provide neuroprotection against excitotoxicity and injury produced by amyloid-beta toxicity. frontiersin.orgnih.gov Therefore, a primary research direction would be to investigate whether 1-Thiazol-4-YL-ethylamine dihydrochloride acts as an H3R antagonist and, consequently, if it can offer neuroprotection and cognitive enhancement through the modulation of histaminergic and cholinergic systems.
Antihistaminic Activities and Receptor Selectivity
The structural similarity of 1-Thiazol-4-YL-ethylamine to histamine suggests its potential interaction with histamine receptors. Specifically, non-imidazole structures containing an ethylamine (B1201723) side chain are a common motif in the development of histamine H3 receptor (H3R) antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters such as dopamine, acetylcholine, serotonin, and norepinephrine. wikipedia.org Antagonism of the H3 receptor blocks this inhibitory feedback, leading to increased neurotransmitter release, which is being explored for therapeutic benefits in cognitive and sleep-wake disorders. wikipedia.orgnih.gov
Pharmacological investigations into compounds structurally related to 1-Thiazol-4-YL-ethylamine have shed light on the structure-activity relationships (SAR) for H3 receptor antagonism. A study on a series of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives revealed that the point of attachment on the thiazole ring is critical for activity. nih.govnih.gov The research demonstrated that derivatives with the side chain at the 5-position of the thiazole ring possess significantly higher H3 antagonist potency compared to their counterparts with the side chain at the 4-position. nih.govnih.gov
This finding suggests that while 1-Thiazol-4-YL-ethylamine itself may be a relatively weak H3 receptor antagonist, its scaffold is relevant. The activity of its derivatives underscores the importance of molecular conformation for receptor binding. The table below presents data from these related 4-yl-thiazole analogues, illustrating their H3 receptor antagonist activity.
| Compound | Structure | H3 Antagonist Activity (pA2) |
|---|---|---|
| 2a | 1-[2-(2-Dimethylamino-ethyl)-thiazol-4-ylmethyl]-4-propyl-piperazine | 6.76 |
| 2b | 1-[2-(2-Diethylamino-ethyl)-thiazol-4-ylmethyl]-4-propyl-piperazine | 6.96 |
| 2c | 1-[2-(2-Dipropylamino-ethyl)-thiazol-4-ylmethyl]-4-propyl-piperazine | 7.12 |
Data adapted from Guryn et al., Med Chem Res, 2013. nih.gov
Future research should aim to determine the binding affinity and functional activity of this compound at all four histamine receptor subtypes (H1, H2, H3, and H4) to establish its precise receptor selectivity profile.
Antidiabetic and Anti-inflammatory Investigations
The thiazole nucleus is a key pharmacophore in compounds developed for metabolic and inflammatory diseases. rjptonline.org Although no specific studies have been published on the antidiabetic or anti-inflammatory properties of this compound, research on related molecules points to potential avenues of investigation.
Antidiabetic Potential: Several classes of antidiabetic agents are based on the thiazole scaffold. rasayanjournal.co.in The most well-known are the thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, which act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Beyond PPARγ, other thiazole derivatives have been found to target different mechanisms in diabetes management. These include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and dipeptidyl peptidase-4 (DPP-4). rasayanjournal.co.inijpsjournal.com Furthermore, histamine H3 receptor antagonists have been reported to stimulate insulin (B600854) release and may play a role in regulating glucose homeostasis. This suggests a potential, albeit indirect, role in diabetes that could be investigated for this compound.
Anti-inflammatory Investigations: Thiazole and its derivatives have been widely explored for their anti-inflammatory effects. tandfonline.comwisdomlib.org A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Numerous studies have focused on designing thiazole-based compounds, including thiazole carboxamides, as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govacs.org The potential for H3 receptor antagonists to modulate inflammatory processes also provides a rationale for investigating the anti-inflammatory properties of this compound class.
Metabolic Fate and Biotransformation Studies in Non-Human Systems
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. For this compound, specific biotransformation studies in non-human systems have not been reported in the available literature. However, general principles of drug metabolism and studies on related non-imidazole H3 antagonists can guide future research directions.
Preclinical evaluation of metabolic stability is typically conducted using in vitro systems such as liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, and human). nih.govnuvisan.com These assays measure key pharmacokinetic parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint), which help predict a compound's hepatic extraction ratio and potential oral bioavailability. nih.govnih.gov
A significant reason for developing non-imidazole H3 antagonists, including those with a thiazole core, was to overcome the metabolic liabilities associated with the imidazole (B134444) ring, which is known to interact with and inhibit cytochrome P450 (CYP) enzymes. frontiersin.org Therefore, it is plausible that the thiazole ring in 1-Thiazol-4-YL-ethylamine confers a more favorable metabolic profile.
Future preclinical studies should focus on:
In vitro metabolic stability: Using liver microsomes and hepatocytes from different species to determine the rate of metabolism and identify major metabolites.
CYP450 reaction phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of the compound.
In vivo pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile in animal models such as rats or dogs following oral and intravenous administration.
These studies would be essential to understand the biotransformation pathways and to assess the drug-like properties of this compound.
Chemical Biology Applications and Target Engagement Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-Thiazol-4-YL-ethylamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves refluxing substituted benzaldehyde derivatives with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and purification . Alternative approaches use sodium hydride and arylisothiocyanates in ethanol for nucleophilic substitution reactions . Optimization includes adjusting molar ratios, temperature (40–80°C), and solvent polarity to improve yield and purity.
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structural refinement, particularly SHELXL for small-molecule crystallography, to resolve bond lengths and angles .
- Spectroscopy : Employ H/C NMR to verify amine and thiazole proton environments, and FT-IR to confirm NH/CH stretching vibrations .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNS for the dihydrochloride salt).
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability tests (e.g., thermogravimetric analysis, TGA) under controlled humidity (40–60% RH) and temperature (25°C) are recommended. Dihydrochloride salts generally exhibit higher hygroscopicity than monohydrochlorides, requiring desiccated storage .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets?
- Methodological Answer : Use AutoDock4 with flexible sidechain modeling to simulate ligand-receptor binding. Prepare the compound’s 3D structure (e.g., using Open Babel), assign partial charges, and dock against target proteins (e.g., enzymes with thiazole-binding pockets). Validate results with molecular dynamics simulations and binding free energy calculations (MM-PBSA) .
Q. What insights can wavefunction analysis provide into the electronic properties of this compound?
- Methodological Answer : Multiwfn software analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Topological analysis of electron density (AIM theory) reveals bond critical points, while localized orbital locator (LOL) plots visualize electron localization in the thiazole ring .
Q. How do researchers address contradictions in reported synthesis yields or purity?
- Methodological Answer : Reproducibility issues may arise from impurities in starting materials or inconsistent reflux times. Implement orthogonal purification (e.g., recrystallization in ethanol/water or column chromatography with silica gel). Compare HPLC purity data (C18 column, 0.1% TFA in mobile phase) across batches and cross-validate with elemental analysis .
Q. What methodologies are used to evaluate the compound’s biological activity and degradation pathways?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Degradation studies : Employ GC-FID with soil matrices to assess environmental persistence. Accelerated stability testing (40°C/75% RH for 6 months) monitors hydrolytic degradation, with LC-MS identifying breakdown products .
Q. How can synthetic routes be adapted to generate structurally diverse derivatives for SAR studies?
- Methodological Answer : Introduce substituents at the thiazole 2-position via Suzuki-Miyaura coupling (Pd catalysts) or Mannich reactions. For example, replace the ethylamine group with aryl or heteroaryl moieties to modulate lipophilicity. Characterize derivatives using F NMR (if fluorinated) or X-ray photoelectron spectroscopy (XPS) for halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
